molecular formula C10H14ClN B2616514 3-(m-Tolyl)azetidine Hydrochloride CAS No. 2551117-80-5

3-(m-Tolyl)azetidine Hydrochloride

Cat. No.: B2616514
CAS No.: 2551117-80-5
M. Wt: 183.68
InChI Key: HCJLXEFOFRJLHX-UHFFFAOYSA-N
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Description

3-(m-Tolyl)azetidine Hydrochloride is a substituted azetidine derivative featuring a meta-methylphenyl (m-tolyl) group attached to the azetidine ring. Azetidines, four-membered nitrogen-containing heterocycles, are pharmacologically significant due to their conformational rigidity and ability to modulate biological targets. The m-tolyl substituent likely enhances lipophilicity and bioavailability compared to unsubstituted azetidines, influencing receptor binding and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(m-Tolyl)azetidine Hydrochloride typically involves the reaction of m-tolylamine with a suitable azetidine precursor under controlled conditions. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines, although it requires precise control of reaction conditions to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The use of microwave irradiation and solid supports like alumina can enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 3-(m-Tolyl)azetidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidine ring to more stable amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as alkoxides and amines can be employed under basic conditions.

Major Products:

    Oxidation: N-oxides of 3-(m-Tolyl)azetidine.

    Reduction: Amine derivatives with reduced ring strain.

    Substitution: Functionalized azetidines with various substituents.

Mechanism of Action

The mechanism of action of 3-(m-Tolyl)azetidine Hydrochloride involves its interaction with molecular targets through its azetidine ring. The ring strain and electronic properties of the azetidine moiety facilitate its binding to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and antiviral activities .

Comparison with Similar Compounds

Structural modifications on the azetidine ring significantly alter physicochemical properties, synthesis complexity, and biological activity. Below is a systematic comparison with key analogs:

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Activities
3-(m-Tolyl)azetidine Hydrochloride m-Tolyl (C₆H₄CH₃) C₁₀H₁₄ClN 199.68 Not provided Hypothetical: Moderate lipophilicity, potential CNS activity
3-(4-Chlorophenyl)azetidine HCl 4-Chlorophenyl C₉H₁₁Cl₂N 204.10 7606-31-7 Higher lipophilicity; chloro group may enhance metabolic stability
3-Methanesulfonylazetidine HCl Methanesulfonyl C₄H₁₀ClNO₂S 171.65 1400764-60-4 Electron-withdrawing sulfonyl group increases solubility in polar solvents
3-Methoxyazetidine HCl Methoxy C₄H₁₀ClNO 139.58 148644-09-1 Ether group improves water solubility; potential for hydrogen bonding
3-Methylazetidine HCl Methyl C₄H₁₀ClN 107.58 935669-28-6 Simplest alkyl-substituted analog; lower steric hindrance
3-(Difluoromethyl)azetidine HCl Difluoromethyl C₄H₈ClF₂N 151.56 1354792-76-9 Fluorine atoms enhance metabolic resistance and membrane permeability

Key Observations :

  • Lipophilicity : Chlorophenyl (logP ~2.5) > m-Tolyl (logP ~2.2) > Difluoromethyl (logP ~1.8) > Methanesulfonyl (logP ~0.5).
  • Solubility : Methoxy and sulfonyl derivatives exhibit higher aqueous solubility due to polar substituents.
  • Stereochemical Complexity: Chiral analogs (e.g., Encenicline Hydrochloride in ) require asymmetric synthesis, whereas non-chiral derivatives (e.g., 3-Methylazetidine HCl) are simpler to produce .

Pharmacological Activities

  • Anti-inflammatory Effects : 3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl () inhibits NLRP3 inflammasome in microglial cells, suggesting azetidines with aromatic substituents may target neuroinflammation .
  • Safety Profiles: Azetidine hydrochlorides generally require stringent handling (e.g., protective equipment) due to irritant properties, as noted for 3-(4-chlorophenoxy)azetidine HCl .

Biological Activity

3-(m-Tolyl)azetidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by its four-membered heterocyclic azetidine ring, substituted with a meta-tolyl group. Its molecular formula is C10H12ClNC_{10}H_{12}ClN, indicating the presence of chlorine, nitrogen, and carbon. The azetidine ring exhibits considerable ring strain, contributing to its reactivity and interaction with biological targets.

Target Interactions
The compound interacts with various enzymes and proteins, primarily through nucleophilic substitution and covalent bonding with active site residues. This interaction can inhibit enzyme activity, influencing several biochemical pathways.

Cellular Effects
Research indicates that this compound affects cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress. These pathways are crucial in various cellular processes, including apoptosis and cell proliferation.

Pharmacokinetics
The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. Its transport within cells is facilitated by specific transporters and binding proteins, affecting its distribution and efficacy.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Properties : Azetidines, including this compound, have shown potential antimicrobial activity, making them candidates for developing antibacterial agents.
  • Anticancer Activity : Studies have demonstrated that azetidine derivatives can inhibit tumor cell proliferation. For instance, related compounds have been evaluated for their effects on breast cancer cell lines, showing varying degrees of potency .
  • Enzyme Inhibition : The compound's ability to form covalent bonds with enzymes suggests potential applications in drug design aimed at inhibiting specific enzymatic activities involved in disease processes .

Case Studies

  • Anticancer Activity Assessment : In vitro studies on azetidine analogs demonstrated that certain derivatives could inhibit the growth of breast cancer cells harboring active STAT3. However, the effectiveness varied significantly depending on the chemical structure and substituents present .
  • Metabolic Pathway Analysis : The metabolic pathways involving this compound were explored in animal models. Low doses exhibited minimal toxicity while modulating enzyme activity effectively without significant adverse effects.

Comparative Biological Activity of Azetidine Derivatives

Compound NameBiological ActivityIC50 (μM)Notes
This compoundAntimicrobialNot specifiedPotential candidate for drug development
1-(p-Tolyl)azetidineAnticancer0.9 - 1.6Effective against MDA-MB-231 cells
3-AcetylazetidineEnzyme Inhibition>4Lower potency compared to acids

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 3-(m-Tolyl)azetidine Hydrochloride with high purity?

Answer:
The synthesis typically involves functionalizing the azetidine ring with an m-tolyl group via nucleophilic substitution or coupling reactions. For example, intermediates like tert-butyl-protected azetidines are often deprotected using HCl in dioxane to yield the hydrochloride salt . Purity assessment requires HPLC (≥95% purity) and structural confirmation via 1H^1H-NMR and LC-MS. Residual solvents (e.g., dioxane) should be monitored using GC-MS to meet pharmacopeial standards .

Q. Basic: How should researchers characterize the physicochemical properties of this compound?

Answer:
Key steps include:

  • Solubility profiling : Test in polar solvents (water, DMSO) and non-polar solvents (dichloromethane) to guide formulation .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points (e.g., 87–92°C for analogous azetidine hydrochlorides) .
  • Hygroscopicity : Store under inert gas (argon) to prevent degradation due to moisture absorption .

Q. Advanced: How can researchers resolve contradictions in reported neuroprotective mechanisms of azetidine derivatives like this compound?

Answer:
Conflicting data on pathways (e.g., oxidative stress vs. inflammasome regulation) require multi-modal validation:

  • Oxidative stress : Measure ROS levels using DCFH-DA fluorescence and antioxidant enzymes (SOD, catalase) via ELISA .
  • Mitochondrial dysfunction : Assess mitochondrial membrane potential via JC-1 staining and ATP production .
  • Inflammasome activation : Use Western blotting to quantify NLRP3, caspase-1, and IL-1β in microglial models (e.g., BV2 cells) .
  • Dose dependency : Compare low (1–10 µM) vs. high (50–100 µM) concentrations to identify threshold effects .

Q. Advanced: What experimental models are optimal for studying the neuropharmacology of this compound?

Answer:

  • In vitro :
    • SH-SY5Y neurons : For studying mitochondrial dysfunction and apoptosis via MTT assay and cytochrome c release .
    • BV2 microglia : To evaluate anti-inflammatory effects via LPS-induced NF-κB and NLRP3 pathways .
  • In vivo :
    • Ischemia-reperfusion models : Measure infarct volume reduction in rodent brains using TTC staining .
    • MPTP-induced neurodegeneration : Assess dopaminergic neuron survival in the substantia nigra .

Q. Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact .
  • Storage : Store at –20°C under argon to prevent degradation; avoid long-term storage in solution .
  • Waste disposal : Neutralize with sodium bicarbonate before incineration to comply with EPA guidelines .

Q. Advanced: How can researchers optimize SAR studies for this compound analogs?

Answer:

  • Substitution patterns : Compare m-tolyl with electron-withdrawing (fluoro) or bulky (naphthyl) groups to assess steric/electronic effects on target binding .
  • Ring modifications : Test azetidine vs. pyrrolidine or piperidine derivatives to evaluate ring strain and conformational flexibility .
  • Pharmacokinetics : Use logP measurements (e.g., shake-flask method) and PAMPA assays to correlate lipophilicity with BBB permeability .

Q. Basic: What analytical techniques validate the stability of this compound under experimental conditions?

Answer:

  • Forced degradation studies : Expose to heat (40°C), light (UV), and acidic/basic conditions (pH 3–9) to identify degradation products via LC-MS .
  • Long-term stability : Monitor purity monthly using HPLC and track water content via Karl Fischer titration .

Q. Advanced: How do researchers address discrepancies in dose-response data for azetidine derivatives across different cell lines?

Answer:

  • Cell-specific metabolism : Compare CYP450 enzyme expression (e.g., CYP3A4 in hepatocytes vs. neurons) using qPCR .
  • Assay interference : Test compounds in serum-free media to exclude interactions with fetal bovine serum .
  • Standardized protocols : Use identical MTT incubation times (e.g., 4 hours) and normalization to total protein content .

Properties

IUPAC Name

3-(3-methylphenyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-8-3-2-4-9(5-8)10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJLXEFOFRJLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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